molecular formula C19H16F3N5O3 B4320038 ETHYL 4-[(2-{5-[4-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}ACETYL)AMINO]BENZOATE

ETHYL 4-[(2-{5-[4-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}ACETYL)AMINO]BENZOATE

Cat. No.: B4320038
M. Wt: 419.4 g/mol
InChI Key: NGFZXJWQTOGZLM-UHFFFAOYSA-N
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Description

Ethyl 4-[({5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetyl)amino]benzoate is a complex organic compound that features a trifluoromethyl group, a tetrazole ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[(2-{5-[4-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}ACETYL)AMINO]BENZOATE typically involves multiple steps. One common method starts with the preparation of 4-(trifluoromethyl)aniline, which undergoes diazotization followed by a coupling reaction with ethyl 4-aminobenzoate. The resulting intermediate is then subjected to cyclization to form the tetrazole ring. The final step involves the acetylation of the tetrazole derivative to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[({5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetyl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

Ethyl 4-[({5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetyl)amino]benzoate has several scientific research applications:

Mechanism of Action

The mechanism by which ETHYL 4-[(2-{5-[4-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}ACETYL)AMINO]BENZOATE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and specificity, while the tetrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[({5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetyl)amino]benzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the tetrazole ring provides additional sites for interaction with biological targets .

Properties

IUPAC Name

ethyl 4-[[2-[5-[4-(trifluoromethyl)phenyl]tetrazol-2-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N5O3/c1-2-30-18(29)13-5-9-15(10-6-13)23-16(28)11-27-25-17(24-26-27)12-3-7-14(8-4-12)19(20,21)22/h3-10H,2,11H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGFZXJWQTOGZLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2N=C(N=N2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 4-[(2-{5-[4-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}ACETYL)AMINO]BENZOATE
Reactant of Route 2
Reactant of Route 2
ETHYL 4-[(2-{5-[4-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}ACETYL)AMINO]BENZOATE
Reactant of Route 3
Reactant of Route 3
ETHYL 4-[(2-{5-[4-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}ACETYL)AMINO]BENZOATE
Reactant of Route 4
Reactant of Route 4
ETHYL 4-[(2-{5-[4-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}ACETYL)AMINO]BENZOATE
Reactant of Route 5
Reactant of Route 5
ETHYL 4-[(2-{5-[4-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}ACETYL)AMINO]BENZOATE
Reactant of Route 6
Reactant of Route 6
ETHYL 4-[(2-{5-[4-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}ACETYL)AMINO]BENZOATE

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